![molecular formula C11H14N4O B3351809 1-cyclohexyl-7H-purin-6-one CAS No. 40067-46-7](/img/structure/B3351809.png)
1-cyclohexyl-7H-purin-6-one
Overview
Description
1-cyclohexyl-7H-purin-6-one, commonly known as CCP or KA-113, is a small molecule inhibitor of the adenosine receptor A1. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism Of Action
CCP acts as a selective antagonist of the adenosine receptor A1. Adenosine is a neurotransmitter that plays a role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By inhibiting the adenosine receptor A1, CCP modulates these physiological processes and exerts its therapeutic effects.
Biochemical And Physiological Effects
CCP has been shown to have various biochemical and physiological effects. In cancer research, CCP has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, CCP has been shown to improve cognitive function and protect neurons from oxidative stress and inflammation. In cardiovascular diseases, CCP has been shown to improve cardiac function and protect the heart from ischemia-reperfusion injury.
Advantages And Limitations For Lab Experiments
CCP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the adenosine receptor A1, making it a potent inhibitor. However, CCP also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for CCP research. In cancer research, CCP could be studied in combination with other cancer therapies to improve their effectiveness. In neurodegenerative disorders, CCP could be studied in animal models of Alzheimer's disease and Parkinson's disease to determine its efficacy in improving cognitive function and protecting neurons. In cardiovascular diseases, CCP could be studied in animal models of heart failure to determine its efficacy in improving cardiac function and reducing mortality. Additionally, new synthesis methods could be developed to improve the yield and purity of CCP and to make it more soluble in water.
Scientific Research Applications
CCP has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CCP has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, CCP has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, CCP has been shown to have cardioprotective effects and improve cardiac function.
properties
IUPAC Name |
1-cyclohexyl-7H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9-10(13-6-12-9)14-7-15(11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRGWDEYKALJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325246 | |
Record name | 1-cyclohexyl-7H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-7H-purin-6-one | |
CAS RN |
40067-46-7 | |
Record name | NSC409430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclohexyl-7H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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